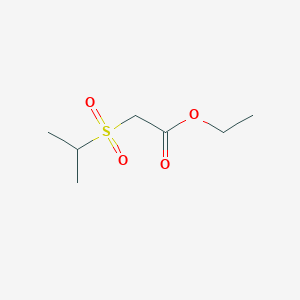

Ethyl (propane-2-sulfonyl)-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (propane-2-sulfonyl)-acetate is an organosulfur compound characterized by a sulfonyl group (-SO₂-) attached to a propane backbone at the 2-position, esterified with an ethyl acetate moiety. This structure confers unique electronic and steric properties due to the electron-withdrawing sulfonyl group, which enhances the compound’s stability and reactivity in nucleophilic substitution or elimination reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (propane-2-sulfonyl)-acetate can be synthesized through several methods. One common approach involves the reaction of propane-2-sulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl (propane-2-sulfonyl)-acetate undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Medicinal Chemistry

Ethyl (propane-2-sulfonyl)-acetate has shown potential in the development of therapeutic agents due to its ability to interact with specific enzymes and proteins.

-

Anticancer Activity :

- Studies indicate that this compound can inhibit cell growth in various cancer cell lines, including small-cell lung cancer. The compound's IC50 values suggest potent activity comparable to established inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial in apoptosis regulation.

Cell Line IC50 Value (µM) Mechanism of Action Small-cell lung cancer 10-15 Inhibition of Bcl-2/Bcl-xL proteins -

Antifungal Activity :

- The compound has demonstrated effectiveness against various fungal strains, inhibiting growth and reducing aflatoxin production. This suggests potential applications in agricultural biotechnology and food safety.

Biochemical Research

The compound interacts with sulfonyltransferases, influencing cellular signaling pathways and gene expression.

- Cell Signaling Modulation :

- By modifying the activity of key proteins involved in signaling pathways, this compound can lead to changes in cellular metabolism and function. For example, it may alter the expression of genes linked to cell growth and differentiation.

| Biochemical Interaction | Effect on Cellular Process |

|---|---|

| Sulfonyltransferases | Modifies protein function |

| Transcription factors | Alters gene expression |

Material Science

In materials science, the structural properties of this compound allow it to be used as a precursor for synthesizing novel materials, particularly polymers with enhanced properties.

- Polymer Synthesis :

- The compound can serve as a building block for creating polymers that exhibit unique thermal and mechanical properties, making it valuable in the development of advanced materials for industrial applications.

Case Study 1: Anticancer Efficacy

A recent study focused on the binding affinities of sulfonamide derivatives highlighted that modifications at the sulfonyl position significantly affected anticancer activity. This compound was among the compounds tested, showing promising profiles for further development as a therapeutic agent against malignancies.

Case Study 2: Antifungal Efficacy

Another investigation assessed the efficacy of ethyl acetate extracts containing sulfonated compounds against Aspergillus species. The results indicated that this compound significantly altered fungal morphology while effectively inhibiting growth, suggesting its potential use in agricultural applications.

Mechanism of Action

The mechanism of action of ethyl (propane-2-sulfonyl)-acetate involves its reactivity with various nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds exhibit high structural similarity (0.78–0.81 Tanimoto similarity scores) to ethyl (propane-2-sulfonyl)-acetate, as derived from :

| Compound Name | CAS No. | Key Substituents | Similarity Score |

|---|---|---|---|

| Methyl 2-(4-cyanophenyl)-2-methylpropanoate | 444807-47-0 | 4-cyanophenyl, methyl | 0.81 |

| Ethyl 2-methyl-2-phenylpropanoate | 2901-13-5 | Phenyl, methyl | 0.80 |

| Ethyl 2-(2-cyanophenyl)acetate | 67237-76-7 | 2-cyanophenyl | 0.79 |

| Ethyl 2-(4-cyanophenyl)acetate | 1528-41-2 | 4-cyanophenyl | 0.79 |

| 3-Acetoxy-2-phenylpropanoic acid | 14510-36-2 | Phenyl, acetoxy | 0.78 |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: this compound’s sulfonyl group is a stronger electron-withdrawing substituent compared to cyano (-CN) or methyl (-CH₃) groups in analogs like 444807-47-0 or 2901-13-3. This difference may enhance its electrophilicity, favoring reactions such as Michael additions or ester hydrolysis .

- Aromatic vs. Aliphatic Systems : Compounds with phenyl substituents (e.g., 67237-76-7, 1528-41-2) introduce aromatic π-electron systems, which could stabilize intermediates via resonance—a feature absent in the aliphatic sulfonyl group of the target compound.

Hypothetical Physicochemical Properties

While explicit data on melting points or solubility are unavailable in the evidence, inferences can be made:

- Molecular Weight: The sulfonyl group increases molecular weight (~122 g/mol for -SO₂-) compared to methyl or cyano substituents (~15 g/mol and ~26 g/mol, respectively).

- Solubility: Sulfonyl groups typically enhance water solubility due to polarity, whereas phenyl or cyanophenyl analogs (e.g., 67237-76-7) are more lipophilic.

- Stability : The sulfonyl group may improve thermal stability relative to acetoxy or ester groups in analogs like 14510-36-2, which are prone to hydrolysis.

Biological Activity

Ethyl (propane-2-sulfonyl)-acetate, also known as a sulfonyl ester compound, has garnered attention in recent years due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfonyl group attached to an ethyl acetate moiety. The general structure can be represented as follows:

This compound exhibits unique chemical properties that contribute to its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some notable mechanisms include:

- Inhibition of Enzymatic Activity : Research indicates that sulfonyl esters can act as inhibitors for specific enzymes, including cyclooxygenases (COX), which play a crucial role in inflammation and pain pathways. For instance, similar compounds have been shown to selectively inhibit COX-1 and COX-2, leading to anti-inflammatory effects .

- Neuropharmacological Effects : this compound has been studied for its potential effects on the central nervous system. It is believed to modulate neurotransmitter systems, particularly through antagonism of the NMDA receptor, which is implicated in neurodegenerative disorders and psychiatric conditions .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonyl esters, including this compound. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth.

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory activity. In animal models, administration of this compound has resulted in reduced inflammation markers and alleviated symptoms associated with inflammatory diseases. The IC50 values for COX inhibition are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound. Studies focusing on neurodegenerative disorders suggest that this compound may help mitigate neuronal damage by modulating excitotoxicity related to glutamate signaling .

Case Studies

- Neurodegeneration : A study investigating the effects of this compound on models of Alzheimer's disease showed promising results in reducing amyloid-beta plaque formation and improving cognitive function in treated animals .

- Inflammation Models : In a controlled trial involving inflammatory bowel disease models, treatment with this compound resulted in a significant decrease in inflammatory cytokines and improved histological scores compared to control groups .

Data Tables

| Biological Activity | IC50 Value | Target |

|---|---|---|

| COX-1 Inhibition | 1.1 µM | Cyclooxygenase 1 |

| COX-2 Inhibition | 3.5 µM | Cyclooxygenase 2 |

| Antimicrobial Activity | - | Various bacterial strains |

| Neuroprotective Activity | - | NMDA receptor modulation |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl (propane-2-sulfonyl)-acetate, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves sulfonation of propane-2-sulfonic acid followed by esterification with ethyl acetate. Key steps include:

- Sulfonation : Reacting propane-2-thiol with an oxidizing agent (e.g., H₂O₂ in acetic acid) to form propane-2-sulfonyl chloride.

- Esterification : Coupling the sulfonyl chloride with ethyl acetoacetate under anhydrous conditions using a base (e.g., pyridine) to neutralize HCl byproducts.

- Purification : Distillation under reduced pressure (40–60°C, 10–15 mmHg) to isolate the product.

Yield optimization requires strict temperature control during sulfonation (0–5°C) and inert gas (N₂) purging to prevent hydrolysis .

Q. How can spectroscopic techniques (e.g., FTIR, GC-MS) be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- FTIR : Identify functional groups via characteristic peaks:

- S=O stretch (1150–1250 cm⁻¹) for the sulfonyl group.

- C=O stretch (1700–1750 cm⁻¹) for the ester carbonyl .

- GC-MS : Confirm molecular weight and fragmentation patterns. The parent ion ([M⁺]) should match the molecular weight (e.g., 180.2 g/mol), with key fragments at m/z 97 (sulfonyl group) and m/z 88 (ethyl acetate moiety) .

- TLC : Use silica plates with ethyl acetate/hexane (3:7) to assess purity (Rf ~0.5) .

Advanced Research Questions

Q. How do thermodynamic properties like Henry’s Law constant and proton affinity influence the solvent compatibility and reactivity of this compound?

- Methodological Answer :

- Henry’s Law Constant (k°H) : Affects solubility in aqueous systems. For ethyl acetate derivatives, reported values vary by measurement method (e.g., 4.7–8.9 mol/(kg·bar) at 298.15K). Researchers must calibrate instruments using NIST-evaluated data to resolve discrepancies .

- Proton Affinity : Impacts gas-phase reactivity. Ethyl acetate derivatives exhibit proton affinities of ~835 kJ/mol, influencing ionization efficiency in mass spectrometry. Conflicting data arise from differences in ionization techniques (e.g., electron impact vs. chemical ionization) .

Q. What strategies can resolve contradictions in reported reaction enthalpies (ΔrH°) for transesterification reactions involving this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference gas-phase ion energetics from multiple studies. For example, Haas et al. (1998) reported ΔrH° = 1555 kJ/mol via transesterification equilibria, while Muftakhov et al. (1999) observed 1543 kJ/mol using electron ionization. Discrepancies may stem from solvent interactions or side reactions .

- Computational Validation : Validate experimental ΔrH° with DFT calculations (e.g., B3LYP/6-311++G** basis set) to identify systematic errors .

Q. How can extraction efficiency of this compound from complex matrices be optimized using ethyl acetate-based methods?

- Methodological Answer :

- Microextraction : Use ethyl acetate as a solvent due to its moderate polarity (Relative Polarity = 0.228) and low water solubility. For soil samples, optimize pH (5–7) and solvent-to-sample ratio (2:1) to enhance recovery rates (>90%) .

- SPME (Solid-Phase Microextraction) : Couple with GC-MS for trace analysis. Pre-concentrate samples at 40°C for 30 minutes to improve detection limits (≤1 ppb) .

Properties

Molecular Formula |

C7H14O4S |

|---|---|

Molecular Weight |

194.25 g/mol |

IUPAC Name |

ethyl 2-propan-2-ylsulfonylacetate |

InChI |

InChI=1S/C7H14O4S/c1-4-11-7(8)5-12(9,10)6(2)3/h6H,4-5H2,1-3H3 |

InChI Key |

IAEPMZWGBVWBFO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.